molecular formula C14H27NO2 B12876083 4-Ethyl-2-octyl-2-oxazoline-4-methanol CAS No. 24448-06-4

4-Ethyl-2-octyl-2-oxazoline-4-methanol

Cat. No.: B12876083
CAS No.: 24448-06-4
M. Wt: 241.37 g/mol
InChI Key: HYKRXSPZUWSKGW-UHFFFAOYSA-N
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Description

(4-Ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by its unique structure, which includes an ethyl group at the 4-position, an octyl group at the 2-position, and a methanol group attached to the oxazole ring.

Preparation Methods

The synthesis of (4-ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols and carboxylic acids, under acidic or basic conditions.

    Introduction of Substituents: The ethyl and octyl groups can be introduced through alkylation reactions using suitable alkyl halides.

    Attachment of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction, where a hydroxyl group is added to the oxazole ring.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

(4-Ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl and octyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(4-Ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol has various applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(4-Ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol can be compared with other oxazole derivatives, such as:

    (4-Methyl-2-octyl-5H-1,3-oxazol-4-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.

    (4-Ethyl-2-hexyl-5H-1,3-oxazol-4-yl)methanol: Similar structure but with a hexyl group instead of an octyl group.

The uniqueness of (4-ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol lies in its specific combination of substituents, which can influence its chemical properties and biological activity.

Properties

CAS No.

24448-06-4

Molecular Formula

C14H27NO2

Molecular Weight

241.37 g/mol

IUPAC Name

(4-ethyl-2-octyl-5H-1,3-oxazol-4-yl)methanol

InChI

InChI=1S/C14H27NO2/c1-3-5-6-7-8-9-10-13-15-14(4-2,11-16)12-17-13/h16H,3-12H2,1-2H3

InChI Key

HYKRXSPZUWSKGW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=NC(CO1)(CC)CO

Origin of Product

United States

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